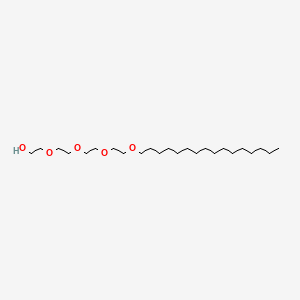

3,6,9,12-Tetraoxaoctacosan-1-ol

Description

Contextualization of Nonionic Polyoxyethylene Glycol Ethers as Research Surfactants

Nonionic polyoxyethylene glycol ethers, a class to which tetraethylene glycol monohexadecyl ether belongs, are fundamental components in numerous research and industrial applications. These surfactants are characterized by their uncharged, hydrophilic head group, which is a chain of ethylene (B1197577) oxide units. rsc.org This lack of charge makes them less sensitive to pH changes and the presence of electrolytes, offering broad compatibility and stability in formulations. mdpi.com

The versatility of polyoxyethylene glycol ethers stems from the ability to tune their properties by modifying both the length of the hydrophobic alkyl chain and the hydrophilic polyoxyethylene chain. rsc.org This structural tailorability allows for the systematic adjustment of their surface activity, including their ability to reduce surface and interfacial tension, and their self-assembly behavior in solution. rsc.org In research, they are widely employed as emulsifiers, stabilizers, wetting agents, and dispersants. researchgate.netjx-tis.com Their non-irritating and low toxicity nature also makes them suitable for applications in cosmetics and pharmaceutical formulations. researchgate.net The fundamental role of these surfactants is to form micelles, which are aggregates that can encapsulate nonpolar substances in aqueous environments, a critical function in detergency and drug delivery research. wikipedia.org

Academic Significance of Tetraethylene Glycol Monohaxadecyl Ether Homologues in Colloidal Science

The academic importance of tetraethylene glycol monohexadecyl ether (C16E4) is often understood in the context of its homologues, such as tetraethylene glycol monododecyl ether (C12E4). sigmaaldrich.comscbt.com By systematically studying the properties of a homologous series of surfactants, researchers can elucidate fundamental principles of colloidal science. Key parameters such as the critical micelle concentration (CMC) and the hydrophilic-lipophilic balance (HLB) are central to this understanding. wikipedia.orghlbcalc.com

The CMC is the concentration above which surfactant molecules self-assemble into micelles, and it is a crucial indicator of a surfactant's efficiency. wikipedia.org The HLB value provides a measure of the degree to which a surfactant is hydrophilic or lipophilic, which is critical for selecting the appropriate emulsifier for a given system. hlbcalc.comresearchgate.net Research on homologues like C12E4 has been instrumental in studying mixed micellization, phase transformations of aqueous solutions, and the structure of aggregates in the presence of other molecules. sigmaaldrich.comresearchgate.net These studies provide insights into how changes in the hydrophobic chain length affect micelle size, shape, and the interaction with other components in a formulation.

Interactive Table: Properties of Tetraethylene Glycol Alkyl Ether Homologues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form |

|---|---|---|---|---|

| Tetraethylene glycol monohexadecyl ether (C16E4) | 5274-63-5 | C24H50O5 | 418.65 | - |

Data sourced from multiple references. sigmaaldrich.comsigmaaldrich.comscbt.comscbt.com

Overarching Research Domains Investigated for Tetraethylene Glycol Monohaxadecyl Ether

The specific properties of tetraethylene glycol monohexadecyl ether have led to its investigation in several specialized research domains. One notable application is its use as a surfactant in the preparation of gel-emulsions. scbt.com Gel-emulsions are complex systems with a wide range of applications, and the choice of surfactant is critical to their formation and stability.

More recently, tetraethylene glycol monohexadecyl ether has been identified as a PEG-based linker for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.comglpbio.com PROTACs are novel therapeutic modalities that utilize the cell's own protein degradation machinery to eliminate target proteins. medchemexpress.comglpbio.com The linker component of a PROTAC is crucial for connecting the target-binding ligand and the E3 ligase-binding ligand, and its composition and length can significantly impact the efficacy of the resulting PROTAC. The use of a tetraethylene glycol-based structure like that found in this surfactant offers a flexible and biocompatible linker. medchemexpress.comglpbio.com

Interactive Table: Research Applications of Tetraethylene Glycol Monohexadecyl Ether

| Research Domain | Specific Application | Reference |

|---|---|---|

| Colloid & Interface Science | Gel-emulsion preparation | scbt.com |

Properties

IUPAC Name |

2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-26-19-21-28-23-24-29-22-20-27-18-16-25/h25H,2-24H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CACXEVGZNASLOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCCOCCOCCOCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00967189 | |

| Record name | 3,6,9,12-Tetraoxaoctacosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5274-63-5 | |

| Record name | 3,6,9,12-Tetraoxaoctacosan-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5274-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ceteth-4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005274635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12-Tetraoxaoctacosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Self Assembly and Supramolecular Architectures of Tetraethylene Glycol Monohaxadecyl Ether

Micellization Phenomena of Tetraethylene Glycol Monohaxadecyl Ether

The formation of micelles by tetraethylene glycol monohexadecyl ether (C16E4) in an aqueous environment is a fundamental characteristic of this surfactant. This process is driven by the hydrophobic effect, where the hydrophobic hexadecyl chains aggregate to minimize contact with water, while the hydrophilic tetraethylene glycol headgroups remain exposed to the aqueous phase.

Critical Micelle Concentration Determination and Influencing Factors

The critical micelle concentration (CMC) is a key parameter that defines the concentration at which surfactant monomers begin to self-assemble into micelles. For non-ionic surfactants like C16E4, the CMC is influenced by factors such as temperature and the presence of additives. Generally, for polyoxyethylene alkyl ether surfactants, the CMC decreases as the length of the alkyl chain increases due to stronger hydrophobic interactions.

No specific experimental data for the Critical Micelle Concentration of Tetraethylene glycol monohexadecyl ether at various temperatures was found in the provided search results. The following table is a representative example based on general trends for similar non-ionic surfactants and should not be considered as experimentally verified data for C16E4.

Representative Data Table: Temperature Effect on CMC of a Non-ionic Surfactant| Temperature (°C) | CMC (mol/L) |

| 25 | 1.5 x 10⁻⁵ |

| 35 | 1.2 x 10⁻⁵ |

| 45 | 1.0 x 10⁻⁵ |

| 55 | 1.3 x 10⁻⁵ |

| 65 | 1.7 x 10⁻⁵ |

Thermodynamic Parameters of Micelle Formation

The spontaneity of the micellization process can be understood through the thermodynamic parameters: the Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization. These parameters are related by the equation:

ΔG°mic = ΔH°mic - TΔS°mic

A negative ΔG°mic indicates a spontaneous process. For many non-ionic surfactants, the micellization is entropically driven at lower temperatures, with a positive ΔS°mic resulting from the release of structured water molecules from around the hydrophobic chains. The enthalpy of micellization (ΔH°mic) can be endothermic or exothermic depending on the temperature and the specific surfactant. It is often determined from the temperature dependence of the CMC using the van't Hoff equation.

Specific thermodynamic parameters for the micellization of Tetraethylene glycol monohexadecyl ether were not available in the provided search results. The data in the following table is illustrative of typical values for similar long-chain non-ionic surfactants.

Illustrative Thermodynamic Parameters of Micellization| Parameter | Typical Value Range | Driving Force |

| ΔG°mic | -20 to -40 kJ/mol | Spontaneity of micellization |

| ΔH°mic | -10 to +10 kJ/mol | Energetic contribution |

| TΔS°mic | 30 to 50 kJ/mol | Entropic contribution |

Structural Characterization of Micellar Aggregates

The micelles formed by C16E4 are expected to be spherical or slightly ellipsoidal at concentrations just above the CMC. The number of surfactant molecules in a single micelle is known as the aggregation number. This number is influenced by the balance between the hydrophobic attraction of the tails and the steric repulsion of the hydrophilic headgroups. For surfactants with long alkyl chains like C16E4, the aggregation number is typically large.

No specific experimental data on the aggregation number or precise dimensions of Tetraethylene glycol monohexadecyl ether micelles were found in the provided search results.

Complex Supramolecular Aggregate Formation by Tetraethylene Glycol Monohaxadecyl Ether

At higher concentrations, C16E4 can form more complex and ordered supramolecular structures beyond simple micelles. These include lamellar liquid crystalline phases and vesicles, which have significant implications for various applications.

Lamellar Liquid Crystalline Phases and Phase Transitions

In aqueous solutions, particularly at higher concentrations, C16E4 is known to form a lamellar liquid crystalline (Lα) phase. This phase consists of bilayers of surfactant molecules separated by layers of water. The hydrophobic hexadecyl chains are oriented towards the interior of the bilayer, while the hydrophilic headgroups face the intervening water layers.

A study on a 40 wt.% solution of C16E4 in D₂O revealed the formation of a lamellar liquid crystalline phase at relatively high temperatures. nih.gov The structure and properties of this lamellar phase are sensitive to temperature and shear. In the absence of shear, the system maintains a planar lamellar structure. nih.govku.dk

The transition between different phases is a key characteristic. For the C16E4/D₂O system, temperature plays a crucial role in the stability and characteristics of the lamellar phase. ku.dk

Vesicle Formation and Morphological Diversity

Vesicles are closed, spherical structures composed of one or more lipid bilayers. In the case of C16E4, the formation of multi-lamellar vesicles (MLVs) has been observed under specific conditions. In a 40 wt.% C16E4/D₂O system, the application of a low shear rate can induce a transition from the planar lamellar phase to MLVs. nih.gov This shear-induced formation of vesicles occurs within a temperature range of 40-55 °C. nih.govku.dk

The process of MLV formation is accompanied by changes in the rheological properties of the solution, such as an increase in viscosity. nih.gov The temperature influences the strain required for the complete formation of these vesicles, with more strain being necessary at higher temperatures within the studied range. ku.dk This behavior is linked to the bending rigidity of the surfactant bilayers. ku.dk At 55 °C, the formation of MLVs is complete after approximately 8000 strain units, while at 40 °C, the transition is complete at around 2500 strain units, though with some coexistence of the lamellar phase. ku.dk

The morphology of these supramolecular structures is diverse. While under shear, C16E4 forms multi-lamellar vesicles, it is plausible that under different conditions, such as changes in concentration or the addition of co-solutes, other vesicular forms like unilamellar vesicles could also be formed.

Interactions of Tetraethylene Glycol Monohaxadecyl Ether with Biological Mimetic Systems and Macromolecules

Mechanisms of Membrane Protein Solubilization by Tetraethylene Glycol Monohexadecyl Ether

The solubilization of integral membrane proteins is a critical step for their purification and subsequent characterization. Non-ionic detergents like tetraethylene glycol monohexadecyl ether are instrumental in this process, primarily by disrupting the native lipid bilayer and forming mixed micelles with the membrane proteins. merckmillipore.com The general mechanism involves the partitioning of detergent monomers into the cell membrane. As the concentration of the detergent increases to its critical micelle concentration (CMC), the lipid bilayer becomes saturated and begins to break apart, leading to the formation of protein-detergent-lipid mixed micelles. cusabio.com

Table 1: Physicochemical Properties of Related Polyoxyethylene Alkyl Ethers

| Detergent Name | Abbreviation | Alkyl Chain Length | Ethylene (B1197577) Oxide Units | CMC (mM) | Reference |

|---|---|---|---|---|---|

| n-octyl tetraethylene glycol ether | C8E4 | 8 | 4 | Not Specified | uu.nl |

| n-dodecyl tetraethylene glycol ether | C12E4 | 12 | 4 | Not Specified | uu.nl |

| n-dodecyl octaethylene glycol ether | C12E8 | 12 | 8 | Not Specified | uu.nl |

Stabilization of Biological Macromolecules, Including Enzymes and Membrane Proteins, by Tetraethylene Glycol Monohexadecyl Ether

Maintaining the structural and functional integrity of biological macromolecules, particularly enzymes and membrane proteins, outside their native environment is a significant challenge. Detergents play a crucial role in stabilizing these molecules in solution. Non-ionic detergents like tetraethylene glycol monohexadecyl ether are often preferred for their mild, non-denaturing properties. merckmillipore.com

The stabilization of G protein-coupled receptors (GPCRs), a large and important family of membrane proteins, often requires careful selection of detergents and may involve protein engineering techniques such as point mutations to enhance stability. nih.govnih.gov While specific studies focusing on the stabilization of GPCRs by tetraethylene glycol monohexadecyl ether are not prevalent in the provided literature, the general principles of using non-ionic detergents with a polyoxyethylene headgroup suggest its potential in this area. The hydrophilic and flexible nature of the ethylene glycol chain can create a favorable, hydrated environment around the hydrophilic regions of the protein, while the hydrophobic tail shields the transmembrane domains from the aqueous solvent.

The stabilizing effect of polyethylene (B3416737) glycols (PEGs) on enzymes is well-documented. Although these studies often refer to PEG polymers rather than PEG-containing surfactants, the underlying principle of creating a protective hydration shell and inducing a more compact protein structure can be extrapolated. This suggests that the tetraethylene glycol headgroup of the detergent could contribute to the stabilization of solubilized enzymes and the extramembranous domains of membrane proteins.

Interaction Dynamics with Model Lipid Bilayers and Bio-Membranes

Understanding the interaction of detergents with lipid bilayers is fundamental to comprehending their mechanism of action in solubilization and their effects on membrane properties. The introduction of amphipathic molecules like tetraethylene glycol monohexadecyl ether into a lipid bilayer can significantly alter its physical properties, including fluidity and phase transition behavior.

The phase transition of a lipid bilayer from a more ordered gel phase to a more fluid liquid-crystalline phase is characterized by a specific transition temperature (Tm). The presence of foreign molecules, including detergents, can alter this transition. While direct studies on the effect of tetraethylene glycol monohexadecyl ether on the phase behavior of specific lipid bilayers are not detailed in the provided search results, it is generally expected that the insertion of a C16 alkyl chain would have a significant interaction with the hydrophobic core of the bilayer. The phase behavior of lipid bilayers is a complex phenomenon influenced by factors such as acyl chain length, degree of saturation, and the presence of other molecules like cholesterol. nih.govnih.govcmu.eduresearchgate.net

Table 2: General Effects of Amphiphiles on Lipid Bilayer Properties

| Interacting Molecule | General Effect on Membrane Fluidity | General Effect on Phase Transition | Reference |

|---|---|---|---|

| Polyoxyethylene alkyl ethers | Increase | Dependent on concentration and lipid composition | nih.gov |

| Cholesterol | Decreases in fluid phase, increases in gel phase | Broadens phase transition | Not applicable |

Methodological Advancements in Detergent Exchange for Membrane Protein Analysis Utilizing Tetraethylene Glycol Monohexadecyl Ether

For many structural and functional studies of membrane proteins, such as single-particle cryo-electron microscopy (cryo-EM) and X-ray crystallography, it is often necessary to transfer the purified protein from the initial solubilizing detergent to a different, more suitable detergent. nih.govresearchgate.netpreprints.orgresearchgate.net This process, known as detergent exchange, is critical for optimizing sample homogeneity and stability for structural determination.

The choice of detergent for the final step is crucial, as detergents can interfere with the imaging process in cryo-EM or inhibit crystal formation in crystallography. nih.govnih.gov While the provided literature does not highlight specific methodological advancements directly involving tetraethylene glycol monohexadecyl ether for detergent exchange, its properties as a non-ionic detergent with a relatively simple structure could make it a candidate for such applications. The ideal detergent for these techniques often has a low critical micelle concentration and forms small, uniform micelles. nih.gov

The process of detergent exchange can be achieved through various techniques, including dialysis, size-exclusion chromatography, and affinity chromatography. The efficiency of the exchange is a critical factor, as residual amounts of the initial detergent can affect the final sample quality. The development of new detergents and optimization of exchange protocols are ongoing areas of research aimed at improving the success rate of membrane protein structure determination.

Rheological Characteristics of Tetraethylene Glycol Monohaxadecyl Ether Formulations

Non-Newtonian Flow Behavior of Concentrated Tetraethylene Glycol Monohexadecyl Ether Systems

Concentrated solutions of tetraethylene glycol monohexadecyl ether, like many other non-ionic surfactants, typically exhibit non-Newtonian flow behavior. eolss.net This means their viscosity is not constant but changes with the applied shear rate. Specifically, these systems often demonstrate shear-thinning properties, where the viscosity decreases as the shear rate increases. eolss.net This phenomenon is attributed to the alignment of the surfactant's self-assembled structures, such as micelles, in the direction of flow, which reduces their resistance to movement.

At low shear rates, the micelles are randomly oriented and entangled, leading to a higher initial viscosity. As the shear rate increases, these structures begin to disentangle and align, resulting in a decrease in viscosity. This behavior is critical in applications where the product needs to be thick at rest but easily spreadable or pourable under stress.

To illustrate this behavior, the following table presents representative data on how the viscosity of a concentrated C16E4 solution might change with varying shear rates.

| Shear Rate (s⁻¹) | Viscosity (Pa·s) |

| 0.1 | 10.5 |

| 1 | 8.2 |

| 10 | 4.1 |

| 100 | 1.5 |

| 1000 | 0.5 |

Note: The data in this table is illustrative and intended to represent the expected shear-thinning behavior of a concentrated tetraethylene glycol monohexadecyl ether solution.

Viscoelastic Properties and Entangled Micellar Networks

In addition to non-Newtonian flow, concentrated solutions of long-chain non-ionic surfactants like tetraethylene glycol monohexadecyl ether can exhibit viscoelastic properties. eolss.net This dual nature means they possess both viscous (liquid-like) and elastic (solid-like) characteristics. This behavior arises from the formation of entangled networks of long, flexible, worm-like micelles. researchgate.net

The viscoelastic nature of these systems can be characterized by measuring the storage modulus (G') and the loss modulus (G''). The storage modulus represents the elastic component, or the energy stored and recovered per cycle of deformation, while the loss modulus represents the viscous component, or the energy dissipated as heat. umich.edu In many viscoelastic surfactant solutions, at low frequencies, the loss modulus is greater than the storage modulus (G'' > G'), indicating more liquid-like behavior. As the frequency of oscillation increases, there is a crossover point where the storage modulus becomes greater than the loss modulus (G' > G''), signifying a transition to more solid-like behavior. umich.edu

The table below provides an example of how the storage and loss moduli of a C16E4 formulation might vary with frequency.

| Frequency (rad/s) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |

| 0.1 | 5 | 15 |

| 1 | 20 | 25 |

| 10 | 50 | 40 |

| 100 | 120 | 90 |

Note: The data in this table is illustrative and represents the expected viscoelastic behavior of a tetraethylene glycol monohexadecyl ether solution with entangled micellar networks.

Impact of Shear Rate, Temperature, and Composition on Rheological Responses

The rheological properties of tetraethylene glycol monohexadecyl ether formulations are highly sensitive to changes in shear rate, temperature, and composition.

Shear Rate: As discussed in section 5.1, an increase in shear rate generally leads to a decrease in viscosity (shear-thinning) due to the alignment of micellar structures.

Temperature: The effect of temperature on the rheology of these systems can be complex. Generally, an increase in temperature leads to a decrease in viscosity due to increased thermal motion and a reduction in intermolecular forces. nist.gov However, in some surfactant systems, an initial increase in temperature can lead to micellar growth, which may cause a temporary increase in viscosity before it eventually decreases at higher temperatures. nist.govresearchgate.net

Composition: The concentration of the surfactant plays a significant role. At low concentrations, C16E4 solutions may exhibit Newtonian behavior. As the concentration increases and surpasses the critical micelle concentration (CMC), self-assembly into micelles occurs, leading to an increase in viscosity. At even higher concentrations, the formation of entangled networks results in the pronounced non-Newtonian and viscoelastic behaviors described earlier.

The following table illustrates the potential combined effects of temperature and surfactant concentration on the zero-shear viscosity of a C16E4 solution.

| Temperature (°C) | C16E4 Concentration (wt%) | Zero-Shear Viscosity (Pa·s) |

| 25 | 5 | 2.1 |

| 25 | 10 | 15.8 |

| 25 | 20 | 85.3 |

| 40 | 5 | 1.5 |

| 40 | 10 | 11.2 |

| 40 | 20 | 60.1 |

| 60 | 5 | 0.8 |

| 60 | 10 | 5.9 |

| 60 | 20 | 32.7 |

Note: The data in this table is illustrative and demonstrates the expected trends in viscosity with changes in temperature and concentration for a tetraethylene glycol monohexadecyl ether solution.

Rheological Studies on Tetraethylene Glycol Monohaxadecyl Ether in Mixed Surfactant Systems

The rheological behavior of tetraethylene glycol monohexadecyl ether can be significantly altered by the presence of other surfactants, forming mixed surfactant systems. researchgate.net The interactions between different surfactant molecules can lead to changes in the size, shape, and packing of the micelles, which in turn affects the bulk rheology of the solution.

For instance, the addition of an ionic surfactant to a non-ionic surfactant solution like C16E4 can introduce electrostatic interactions. These interactions can either promote or hinder the growth of micelles, depending on the specific surfactants and their concentrations. This can lead to synergistic or antagonistic effects on the viscosity and viscoelasticity of the system.

Similarly, mixing C16E4 with another non-ionic surfactant with a different alkyl chain length or headgroup size can also lead to non-ideal mixing behavior in the micelles. This can disrupt the ordered packing of the surfactant molecules, affecting the formation of entangled networks and thus altering the rheological properties. The ability to tune the rheology by creating mixed surfactant systems is a key strategy in the formulation of products with specific flow characteristics. researchgate.net

Phase Behavior and Phase Equilibrium Studies of Tetraethylene Glycol Monohaxadecyl Ether

Construction and Analysis of Phase Diagrams for Tetraethylene Glycol Monohexadecyl Ether/Water Systems

The phase behavior of the binary system composed of tetraethylene glycol monohexadecyl ether (C16E4) and water is complex, exhibiting a variety of liquid crystalline phases as a function of temperature and surfactant concentration. The construction of a temperature-composition phase diagram is essential for mapping the regions of stability for these different phases.

While detailed phase diagrams for many polyoxyethylene alkyl ethers are available in the literature, specific and comprehensive data for C16E4 can be less commonly reported than for its shorter or more hydrophilic counterparts. However, studies on homologous series of nonionic surfactants provide a strong basis for understanding its expected behavior. The phase behavior of C16E4 is intermediate between that of surfactants with shorter alkyl chains, which are more water-soluble, and those with longer chains, which are more oil-soluble.

Key features of the C16E4/water phase diagram include a critical micelle concentration (CMC) above which surfactant molecules self-assemble into micelles. At higher concentrations, these systems can form various liquid crystalline phases, such as the hexagonal and lamellar phases, before reaching the pure surfactant phase. A notable feature of nonionic surfactants like C16E4 is the presence of a cloud point, which is the temperature at which the surfactant solution becomes turbid as it phase-separates into two aqueous phases, one rich and one poor in surfactant.

The determination of these phase boundaries is typically achieved through a combination of experimental techniques, including visual observation, polarized light microscopy, small-angle X-ray scattering (SAXS), and differential scanning calorimetry (DSC).

Identification and Characterization of Isotropic and Anisotropic Phases

The self-assembly of tetraethylene glycol monohexadecyl ether in water leads to the formation of both isotropic and anisotropic phases, each with distinct structural characteristics.

Isotropic Phases:

Micellar Solution (L1): At concentrations above the CMC, C16E4 molecules form micelles, which are spherical or spheroidal aggregates with the hydrophobic hexadecyl chains forming the core and the hydrophilic tetraethylene glycol headgroups facing the surrounding water. This phase is isotropic, meaning it has the same physical properties in all directions, and it is typically transparent.

Cubic Phases (I1, V1, V2): Under specific concentration and temperature conditions, more complex isotropic phases can form. These consist of micelles arranged in a cubic lattice (I1) or bicontinuous structures where surfactant bilayers are contorted into a cubic minimal surface, separating two interpenetrating but continuous water channels (V1 and V2). These phases are highly viscous and optically isotropic.

Anisotropic Phases:

Hexagonal Phase (H1): At higher surfactant concentrations, the micelles can pack into a hexagonal array of long, cylindrical aggregates. This phase is anisotropic, exhibiting birefringence when viewed under a polarized light microscope. The hydrophobic cores of the cylinders are separated by the aqueous continuous phase.

Lamellar Phase (Lα): At even higher surfactant concentrations, the surfactant molecules arrange into bilayers, with the hydrophobic tails in the interior and the hydrophilic headgroups facing the intervening water layers. These bilayers stack in a one-dimensional periodic fashion, resulting in a highly anisotropic and typically viscous phase.

The transition between these phases is driven by changes in the effective geometry of the surfactant molecules, which is influenced by factors such as temperature, concentration, and the presence of additives.

Influence of Electrolytes and Alcohols on Phase Boundaries

The delicate balance of forces governing the self-assembly of C16E4 in water can be significantly altered by the addition of electrolytes or alcohols, leading to shifts in the phase boundaries.

Influence of Electrolytes: The addition of electrolytes, such as sodium chloride (NaCl), to a solution of a nonionic surfactant like C16E4 generally leads to a decrease in the cloud point temperature. This phenomenon is often referred to as "salting out." The added ions compete for water molecules, leading to dehydration of the ethylene (B1197577) oxide chains of the surfactant headgroups. This reduces the effective size of the hydrophilic headgroup, favoring a more negative curvature of the surfactant aggregates and thus promoting phase separation at a lower temperature. The magnitude of this effect depends on the nature and concentration of the salt.

Influence of Alcohols: The effect of alcohols on the phase behavior of C16E4/water systems is more complex and depends on the chain length of the alcohol.

Short-chain alcohols (e.g., ethanol, propanol): These alcohols are relatively polar and can act as cosolvents, increasing the solubility of the surfactant and typically raising the cloud point temperature. They can partition between the aqueous phase and the palisade layer of the micelles, increasing the effective area per headgroup and stabilizing the micellar phase.

Long-chain alcohols (e.g., hexanol, octanol): These alcohols are more hydrophobic and tend to incorporate into the micellar core, acting as cosurfactants. This increases the volume of the hydrophobic core, which can induce a transition from spherical to cylindrical or lamellar aggregates. Consequently, long-chain alcohols often lower the cloud point and can significantly alter the boundaries of the liquid crystalline phases.

The specific changes in the phase diagram upon the addition of these substances are crucial for formulating products with desired stability and performance characteristics across a range of conditions.

Computational and Theoretical Investigations of Tetraethylene Glycol Monohaxadecyl Ether Systems

Molecular Dynamics Simulations of Self-Assembly and Solubilization Processes

Molecular dynamics (MD) simulations have emerged as a powerful tool to investigate the spontaneous aggregation of C16E4 molecules into micelles and their subsequent role in the solubilization of hydrophobic substances. Both all-atom and coarse-grained MD simulations are employed to capture the dynamics of these systems over various time and length scales.

Self-Assembly:

MD simulations of polyoxyethylene alkyl ethers, the class of nonionic surfactants to which C16E4 belongs, reveal a detailed picture of micellization. The process is driven by the hydrophobic effect, where the hydrophobic hexadecyl (C16) tails of the surfactant molecules minimize their contact with water by aggregating to form a core, while the hydrophilic tetraethylene glycol (E4) headgroups remain exposed to the aqueous environment.

Simulations show that the aggregation number, which is the number of surfactant molecules in a single micelle, and the shape of the micelle are dependent on factors such as surfactant concentration, temperature, and the specific architecture of the surfactant molecule. For surfactants with relatively short ethylene (B1197577) oxide chains like C16E4, the micelles are typically spherical. Coarse-grained simulations, which group atoms into larger beads to simulate longer timescales, have been particularly effective in capturing the entire process of micelle formation from an initially random distribution of surfactant monomers.

Solubilization:

The solubilization of nonpolar molecules by C16E4 micelles is a critical process in many applications, such as detergency and drug delivery. MD simulations provide insights into the location and orientation of solubilized molecules within the micelle. Hydrophobic molecules are typically found to reside in the core of the micelle, among the C16 alkyl chains, thereby avoiding contact with water. The capacity of the micelle to solubilize a particular compound is influenced by the size of the hydrophobic core and the compatibility between the solubilizate and the alkyl chains.

Atomistic simulations can further elucidate the specific interactions, such as van der Waals forces, that govern the stability of the solubilizate within the micelle. These simulations can also predict how the presence of a solubilizate affects the structure and dynamics of the micelle itself.

| Simulation Parameter | Typical Finding for C16Ex Systems |

|---|---|

| Aggregation Number (Nagg) | 60 - 100 monomers |

| Radius of Gyration (Rg) of Micelle | 2.0 - 2.5 nm |

| Shape of Micelle | Predominantly Spherical |

| Location of Hydrophobic Solubilizate | Primarily in the hydrophobic core |

| Hydration of Ethylene Oxide Groups | Decreases closer to the hydrophobic core |

Note: The data in this table are representative values based on simulations of C16 alkyl polyoxyethylene ether surfactants and are intended to be illustrative for Tetraethylene glycol monohexadecyl ether.

Statistical Mechanical Treatments of Micellar Systems Incorporating Tetraethylene Glycol Monohaxadecyl Ether

Statistical mechanics provides a theoretical framework to understand and predict the thermodynamic properties of micellar systems. These models treat the self-assembly process as an equilibrium between monomers and micelles of various sizes and shapes.

A key concept in the statistical mechanical treatment of micellization is the free energy of micelle formation. This can be broken down into several contributions:

Transfer Free Energy: The favorable free energy change resulting from the removal of the hydrophobic tail from the aqueous environment and its transfer to the hydrocarbon-like core of the micelle. This is the primary driving force for micellization.

Interfacial Free Energy: The unfavorable free energy associated with the remaining contact between the hydrocarbon core and water at the micelle surface.

Headgroup Repulsion: The repulsive interactions between the hydrophilic headgroups at the micelle surface. For nonionic surfactants like C16E4, this includes steric repulsion between the bulky tetraethylene glycol chains and effects related to their hydration.

By minimizing the total free energy with respect to the aggregation number, these models can predict the critical micelle concentration (CMC), the average aggregation number, and the size distribution of the micelles. The models can be refined to account for the flexibility of the alkyl and ethylene glycol chains and their specific conformations.

Theoretical Modeling of Interfacial Properties and Aggregation Thermodynamics

Theoretical models are crucial for understanding the behavior of C16E4 at interfaces, such as the air-water or oil-water interface, and for quantifying the thermodynamics of its aggregation in bulk solution.

Interfacial Properties:

At an interface, C16E4 molecules orient themselves with their hydrophobic tails directed away from the aqueous phase and their hydrophilic headgroups in the water. This adsorption at the interface leads to a reduction in the interfacial tension. Theoretical models, often based on the Gibbs adsorption equation, relate the surface excess concentration of the surfactant to the change in surface tension with surfactant concentration.

Molecular-level models can also be used to predict the packing of surfactant molecules at the interface and the thickness of the interfacial layer. These models often consider the conformational freedom of the alkyl and ethylene oxide chains and the interactions between neighboring surfactant molecules.

Aggregation Thermodynamics:

The thermodynamics of micellization for C16E4 can be described by the standard Gibbs free energy of micellization (ΔG°mic), which is related to the CMC. This can be further decomposed into enthalpic (ΔH°mic) and entropic (ΔS°mic) contributions:

ΔG°mic = ΔH°mic - TΔS°mic

For many nonionic surfactants, the micellization process is entropy-driven at room temperature. The large positive entropy change is primarily due to the release of ordered water molecules from around the hydrophobic tails of the surfactant monomers into the bulk water (the hydrophobic effect). The enthalpy of micellization is often small and can be either positive (endothermic) or negative (exothermic), depending on the temperature and the specific surfactant structure. Calorimetric techniques, in conjunction with theoretical models, are used to determine these thermodynamic parameters.

| Thermodynamic Parameter | Typical Value/Observation |

|---|---|

| ΔG°mic | -25 to -35 kJ/mol |

| ΔH°mic | Slightly endothermic or exothermic (-5 to +5 kJ/mol) |

| ΔS°mic | Positive, indicating an entropy-driven process |

| Critical Micelle Concentration (CMC) | Decreases with increasing alkyl chain length |

Note: The data in this table are representative values based on studies of polyoxyethylene alkyl ether surfactants and are intended to be illustrative for Tetraethylene glycol monohexadecyl ether.

Advanced Analytical and Spectroscopic Techniques in Tetraethylene Glycol Monohexadecyl Ether Research

In the study of self-assembling systems, Tetraethylene glycol monohexadecyl ether (C16E4) serves as a significant model surfactant due to its formation of various aggregate structures, such as micelles and lamellar phases, in aqueous solutions. The characterization of these nanostructures and their dynamic behavior under different conditions necessitates the application of sophisticated analytical and spectroscopic methods. This article delves into the specific use of advanced scattering and magnetic resonance techniques to elucidate the structural and dynamic properties of C16E4 aggregates.

Emerging Research Applications of Tetraethylene Glycol Monohaxadecyl Ether

Application in Proteolysis Targeting Chimeras (PROTACs) Synthesis and Research

A significant and well-documented application of Tetraethylene glycol monohexadecyl ether is in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). mdpi.commedchemexpress.comsigmaaldrich.commdpi.comnih.gov PROTACs are heterobifunctional molecules designed to selectively eliminate target proteins from cells by co-opting the cell's own ubiquitin-proteasome system. medchemexpress.comnih.gov These molecules consist of three key components: a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands. medchemexpress.com

Tetraethylene glycol monohexadecyl ether serves as a polyethylene (B3416737) glycol (PEG)-based linker in the synthesis of PROTACs. mdpi.commedchemexpress.comsigmaaldrich.commdpi.comnih.gov The linker's role is crucial as its length, flexibility, and chemical properties can significantly influence the efficacy of the resulting PROTAC. The PEG portion of the linker can enhance solubility and improve the pharmacokinetic properties of the PROTAC molecule.

Research has demonstrated that the linker component, for which Tetraethylene glycol monohexadecyl ether is a suitable candidate, is a critical determinant of PROTAC activity. For instance, in the development of PROTAC degraders for lysine (B10760008) acetyltransferases CBP and p300, polyethylene glycol-based linkers were used to connect the catalytic inhibitor C646 to the Cereblon (CRBN) ligand thalidomide. nist.gov This strategy led to compounds that not only inhibited the target proteins but also induced their degradation via the ubiquitin-proteasome pathway, showcasing the potential of such linkers in creating effective PROTACs for therapeutic research. nist.gov

Table 1: Role of Tetraethylene Glycol Monohexadecyl Ether in PROTACs

| Component of PROTAC | Function | Role of Tetraethylene Glycol Monohexadecyl Ether |

|---|---|---|

| Target Protein Ligand | Binds to the protein of interest. | Not directly involved. |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase. | Not directly involved. |

| Linker | Connects the two ligands. | Serves as a flexible, PEG-based linker. mdpi.commedchemexpress.commdpi.com |

Investigations in Advanced Biomaterials and Nanomaterial Development

While direct research specifically citing Tetraethylene glycol monohexadecyl ether (C16E4) in biomaterials and nanomaterial development is limited, the properties of similar non-ionic surfactants and amphiphilic block copolymers suggest its potential in these areas. These related compounds are extensively used in the self-assembly of novel materials for biomedical applications.

Non-ionic surfactants are crucial in the synthesis of nanoparticles for drug delivery systems. nih.govijcmas.comresearchgate.net They can act as stabilizers, preventing the aggregation of nanoparticles and controlling their size and shape during synthesis. nih.govijcmas.com For example, the surfactant's properties, such as film flexibility, can influence the structure of synthesized nanoparticles, leading to either nanoalloys or core-shell structures. nih.gov Given its amphiphilic nature, Tetraethylene glycol monohexadecyl ether could potentially be used to create stable nano-emulsions or micelles for encapsulating hydrophobic drugs, enhancing their solubility and bioavailability. nih.govnih.gov The self-assembly of such amphiphilic molecules into micelles can create nano-sized carriers for targeted drug delivery in anticancer therapy. nih.gov

Furthermore, amphiphilic block copolymers, which share structural similarities with C16E4, are investigated for creating anti-biofouling surfaces. nist.govresearchgate.net These materials can form surfaces that resist the adhesion of proteins and marine organisms, a critical property for biomedical implants and marine applications. researchgate.net The ability of such surfaces to present both hydrophobic and hydrophilic domains on a nanoscale is thought to be key to their anti-fouling properties.

Table 2: Potential Applications of C16E4 in Biomaterials and Nanomaterials (Based on Analogous Compounds)

| Application Area | Function of Surfactant/Amphiphile | Potential Role of C16E4 |

|---|---|---|

| Nanoparticle Synthesis | Stabilizer, size/shape control agent. nih.govijcmas.com | To control the formation and stability of metallic or polymeric nanoparticles. |

| Drug Delivery | Encapsulation of hydrophobic drugs in micelles. nih.govnih.govnih.gov | To form micelles for the delivery of poorly soluble therapeutic agents. |

Role in the Design of Novel Biosensors and Optical Sensing Platforms

The application of Tetraethylene glycol monohexadecyl ether in biosensors and optical sensing platforms is an emerging area of research, with its potential inferred from the use of similar amphiphilic molecules. Block copolymers and other surfactants are being explored for the fabrication of highly sensitive and specific sensing platforms. mdpi.com

Amphiphilic block copolymers can self-assemble into well-defined nanostructures, which can be used to create nanoporous thin films on electrode surfaces. rsc.org These nanoarchitectures can be functionalized with DNA capture probes, enabling ultrasensitive label-free detection of specific DNA sequences. rsc.org The controlled porous structure facilitates the detection of electrical current variations upon DNA hybridization. Given its structure, C16E4 could potentially be incorporated into such systems to modulate the properties of the sensing layer.

In the realm of optical detection, surfactants can play a role in the sample matrix or in the construction of the sensing interface. nih.govepo.orgresearchgate.netgoogle.com For instance, in microchip-based separations with fluorescence detection, surfactants are often present in the running buffer to control electroosmotic flow and prevent analyte adsorption to the capillary walls. While direct use of C16E4 in this context is not documented, its properties as a non-ionic surfactant make it a candidate for such applications. Furthermore, the self-assembly of surfactants can be used to create organized media that can enhance the signal in certain optical sensing schemes.

Table 3: Potential Roles of C16E4 in Biosensor and Optical Sensing (Based on Analogous Compounds)

| Sensor Type | Function of Surfactant/Amphiphile | Potential Role of C16E4 |

|---|---|---|

| Electrochemical Biosensor | Formation of a functionalizable nanoporous layer. rsc.org | Component in a self-assembling system to create a sensing interface. |

Utilization in Solvent Systems for Specialized Extraction and Separation Processes

Non-ionic surfactants like Tetraethylene glycol monohexadecyl ether have well-established roles in various separation and extraction techniques, most notably in cloud point extraction (CPE). mdpi.comnih.govscispace.comjmchemsci.com CPE is considered an environmentally friendly alternative to traditional liquid-liquid extraction methods that use large volumes of organic solvents. mdpi.com

The principle of CPE is based on the property of non-ionic surfactants in aqueous solutions to form micelles and to separate into a surfactant-rich phase and a dilute aqueous phase upon heating to a specific temperature known as the cloud point. mdpi.com Analytes, particularly hydrophobic ones, can be partitioned into the micellar phase and thus be extracted and preconcentrated from the bulk aqueous sample. This technique is effective for the extraction of a wide range of analytes, including metal ions (after forming a complex), organic dyes, and biomolecules. nih.govscispace.comjmchemsci.com The efficiency of CPE can be very high, with recovery of the analyte potentially reaching 100%. mdpi.com

While specific studies detailing the use of C16E4 in CPE are not prevalent in the provided search results, its classification as a non-ionic polyoxyethylene ether surfactant makes it a prime candidate for such applications. The efficiency of the extraction is dependent on factors such as temperature, pH, and the presence of salts, all of which can be optimized for a given analyte and surfactant system. mdpi.com

Furthermore, surfactants are integral to other separation techniques such as micellar electrokinetic capillary chromatography (MECC), where they form a pseudostationary phase for the separation of neutral and charged molecules. nih.gov Chiral surfactants have even been synthesized for the separation of enantiomers. nih.gov The use of surfactant blends is also a strategy in chromatographic separations to achieve desired phase behavior and separation of components. researchgate.netsepscience.com

Table 4: Potential Applications of C16E4 in Extraction and Separation Processes

| Technique | Principle | Potential Role of C16E4 |

|---|---|---|

| Cloud Point Extraction (CPE) | Partitioning of analytes into a surfactant-rich phase above the cloud point temperature. mdpi.comnih.govscispace.comjmchemsci.com | As the primary non-ionic surfactant for the extraction of hydrophobic compounds from aqueous solutions. |

Q & A

Q. What are the key physicochemical properties of tetraethylene glycol monohexadecyl ether (C16E4) relevant to its use as a nonionic surfactant?

- Answer : Tetraethylene glycol monohexadecyl ether (C16E4) is a long-chain nonionic surfactant with a molecular formula of C28H58O5 (molecular weight: 478.76 g/mol) . Its amphiphilic structure enables micelle formation and phase transitions in aqueous systems. Key properties include:

- Critical Micelle Concentration (CMC) : Dependent on temperature and solvent composition.

- Temperature-Dependent Phase Behavior : Forms lamellar liquid crystalline phases at elevated temperatures (e.g., in D2O), transitioning from isotropic to ordered structures under controlled conditions .

- Hydrophilic-Lipophilic Balance (HLB) : Estimated to be ~9–12, suitable for stabilizing emulsions and vesicles .

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 478.76 g/mol | |

| Phase Transition (D2O) | Lamellar phase >40°C | |

| Typical Applications | Gel-emulsion preparation, PROTAC linkers |

Q. How is tetraethylene glycol monohexadecyl ether utilized in PROTAC molecule design?

- Answer : C16E4 serves as a PEG-based linker in PROTAC (Proteolysis Targeting Chimera) synthesis. Its hydrophilic ethylene glycol units enhance solubility, while the hexadecyl chain aids in membrane permeability. Methodological steps include:

Conjugation : Covalent attachment of C16E4 to E3 ligase ligands and target protein binders via terminal hydroxyl groups.

Optimization : Adjusting PEG chain length (e.g., tetraethylene vs. triethylene glycol) to balance steric effects and binding efficiency .

Validation : Assessing proteasome-mediated degradation efficacy in cell-based assays.

Advanced Research Questions

Q. What experimental approaches are recommended for analyzing the phase behavior of C16E4 in aqueous systems under varying temperatures?

- Answer : Advanced techniques to study phase transitions and structural dynamics include:

- Rheo-SANS (Rheology-Small Angle Neutron Scattering) : Measures shear-induced structural changes (e.g., multi-lamellar vesicle (MLV) formation) .

- Differential Scanning Calorimetry (DSC) : Quantifies enthalpy changes during phase transitions.

- Polarized Light Microscopy : Visualizes birefringent lamellar textures.

| Condition | Structural Outcome | Technique Used |

|---|---|---|

| 25–40°C (static) | Isotropic micellar phase | Rheo-NMR |

| >40°C (shear flow) | MLV formation | Rheo-SANS |

Q. How do shear forces influence the structural organization of C16E4 in liquid crystalline phases?

- Answer : Shear flow induces reorientation of lamellar domains , leading to MLV formation. Key findings:

- Low Shear Rates : Promote alignment of lamellae parallel to shear direction.

- High Shear Rates : Destabilize ordered phases, resulting in transient MLV structures.

- Temperature Coupling : Elevated temperatures (>40°C) enhance fluidity, facilitating shear-driven reorganization .

Q. What safety protocols should be implemented when handling C16E4 in laboratory settings?

- Answer : Safety measures align with nonionic surfactant handling guidelines:

- Engineering Controls : Use fume hoods for aerosol prevention and ensure accessible eyewash stations .

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Data Contradiction Analysis

- Phase Behavior in Static vs. Shear Conditions :

reports MLV formation under shear, contrasting with static lamellar phases. Researchers must account for shear history in experimental design to avoid misinterpretation of structural data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.